molecular formula C9H18N2O3 B3025576 (3S,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester CAS No. 870632-91-0

(3S,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester

Cat. No. B3025576
M. Wt: 202.25
InChI Key: QAZVTJCOYJOJGO-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3S,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester” is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.307 . It is also known as "(3S,4S)-4-Amino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester" .


Synthesis Analysis

The synthesis of similar compounds often involves the use of reducing agents such as Di-isobutyl Aluminum Hydride (DIBAL), which is known for its utility in the reduction of esters to aldehydes . The mechanism for reduction of esters to aldehydes with DIBAL is roughly similar to the familiar addition-elimination mechanism of nucleophilic acyl substitution .

Scientific Research Applications

Biotechnology and Chemical Synthesis

  • Lactic acid, derived from biomass, serves as a precursor for producing valuable chemicals like pyruvic acid, acrylic acid, 1,2-propanediol, and lactate esters through biotechnological routes. This approach emphasizes the green chemistry potential of lactic acid derivatives (Gao, Ma, & Xu, 2011).

Environmental Science

  • Studies on ethyl tert-butyl ether (ETBE) degradation in soil and groundwater highlight the capability of microorganisms to aerobically degrade esters as carbon and energy sources, implying potential environmental bioremediation applications for similar ester compounds (Thornton et al., 2020).
  • Research on the fate and behavior of parabens, which are esters of para-hydroxybenzoic acid, in aquatic environments provides insights into the environmental persistence and potential biodegradation pathways of similar ester compounds (Haman et al., 2015).

Materials Science

  • The synthesis and application potential of xylan derivatives, including ethers and esters, for creating new biopolymers with specific properties, underscore the versatility of ester compounds in developing sustainable materials (Petzold-Welcke et al., 2014).
  • The use of tert-butanesulfinamide in synthesizing N-heterocycles via sulfinimines highlights the role of chiral sulfinamides, including ester compounds, in asymmetric synthesis, contributing to the creation of structurally diverse and therapeutically relevant compounds (Philip et al., 2020).

properties

IUPAC Name

tert-butyl N-[(3S,4S)-4-hydroxypyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)11-6-4-10-5-7(6)12/h6-7,10,12H,4-5H2,1-3H3,(H,11,13)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZVTJCOYJOJGO-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CNC[C@@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3S,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester

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